2-Methyl-2,7-diazaspiro[4.4]nonan-1-one
Description
General Overview of Spirocyclic Compounds in Chemical Synthesis and Research
Spirocyclic compounds are a fascinating class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. This structural feature imparts a three-dimensional and conformationally restricted geometry, which is highly sought after in various fields of chemical research. The synthesis of these complex structures often requires sophisticated chemical strategies, and their unique topology makes them valuable building blocks in the creation of novel molecular entities.
Significance of Nitrogen-Containing Spirocycles (Diazaspiro Systems) in Advanced Organic Chemistry
The incorporation of nitrogen atoms into spirocyclic frameworks, giving rise to diazaspiro systems, further enhances their chemical and biological significance. Nitrogen atoms can act as hydrogen bond donors or acceptors and can be readily functionalized, allowing for the fine-tuning of a molecule's properties. These nitrogen-containing spirocycles are prevalent in natural products and have become key pharmacophores in medicinal chemistry, contributing to the development of new therapeutic agents.
Academic Research Focus on the 2,7-Diazaspiro[4.4]nonan-1-one Core Structure
The 2,7-diazaspiro[4.4]nonan-1-one core is a specific scaffold that has garnered attention within the academic community. While detailed research specifically on 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is limited in publicly accessible literature, studies on its derivatives provide valuable insights into the chemical behavior and potential applications of this structural motif.
Research into related compounds, such as 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, has provided detailed structural information through X-ray crystallography. These studies reveal that the two five-membered rings of the spiro system typically adopt envelope conformations. nih.gov In the crystal structure of the 7-benzyl derivative, molecules are linked by hydrogen bonds, forming chains. nih.gov Such investigations are crucial for understanding the intermolecular interactions that can influence the physical properties and biological activity of these compounds.
The synthesis of the core 2,7-diazaspiro[4.4]nonane structure has also been a subject of academic inquiry. For instance, the transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in acidic media can lead to the formation of different fused heterocyclic systems, demonstrating the reactivity and synthetic utility of the diazaspiro[4.4]nonane framework. rsc.org
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C8H14N2O/c1-10-5-3-8(7(10)11)2-4-9-6-8/h9H,2-6H2,1H3 |
InChI Key |
MNGHKFUPDAFHRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CCNC2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 2 Methyl 2,7 Diazaspiro 4.4 Nonan 1 One Scaffolds
Mechanistic Investigations of Spirocyclization Reactions
The construction of the diazaspiro[4.4]nonane framework is a key synthetic challenge, the mechanism of which can proceed through various intermediates depending on the reaction conditions and precursors.
The formation of spirocyclic systems, including azaspiro[4.4]nonane derivatives, can be achieved through domino radical bicyclization reactions. nih.gov This type of process often involves the generation of a radical species that undergoes a sequence of cyclization events. For instance, the synthesis of 1-azaspiro[4.4]nonane skeletons has been accomplished through a process initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane, and mediated by Bu₃SnH. nih.gov The mechanism involves the formation and subsequent capture of nitrogen-centered radicals (alkoxyaminyl radicals) onto double bonds to construct the spirocyclic core. nih.gov
In a related context, research into photochemical spirocyclizations has highlighted the generation of diradical intermediates in the formation of spirocyclic β-lactams. researchgate.net These reactions demonstrate that radical pathways are a viable, albeit complex, route to spirocyclic lactam structures. Challenges in these radical-based syntheses can include competing side reactions, such as the recombination of nitrogen-centered radical intermediates with other carbon-centered radicals present in the reaction mixture. nih.gov
An alternative and significant pathway for the formation of spirocyclic β-lactams involves zwitterionic intermediates. researchgate.netchemrxiv.org This mechanism is particularly relevant to the Staudinger ketene-imine cyclization, a classic method for β-lactam synthesis. researchgate.netresearchgate.net Recent studies have shown that a visible light-mediated energy transfer can promote a spirocyclization to produce β-lactams, proceeding through a zwitterionic ground state intermediate. researchgate.netchemrxiv.org This intermediate subsequently undergoes a thermal conrotatory cyclization to form the final β-lactam ring. researchgate.net
The transition state for this ring closure has been shown to possess significant diradical character, bridging the gap between purely ionic and purely radical mechanisms. researchgate.netresearchgate.net The presence and reversibility of the zwitterionic intermediate have been confirmed through crossover experiments, validating long-held hypotheses about the Staudinger reaction mechanism. researchgate.net The synthesis of chiral, highly functionalized zwitterionic bicyclic lactams has also been reported, starting from acyclic β-enaminoesters. nih.gov These transformations, which can generate multiple new stereogenic centers with high diastereoselectivity, underscore the utility of zwitterionic intermediates in constructing complex lactam scaffolds. nih.gov
| Intermediate Type | Key Reaction | Mechanistic Features | Research Findings |
| Radical Intermediates | Domino Radical Bicyclization | Formation and capture of alkoxyaminyl radicals; initiated by AIBN/Bu₃SnH. nih.gov | Yields 1-azaspiro[4.4]nonane skeletons; can be complicated by radical recombination side reactions. nih.gov |
| Zwitterionic Intermediates | Staudinger-type Spirocyclization | Formation of a zwitterionic ground state intermediate from a ketene (B1206846) and an imine, followed by thermal conrotatory ring closure. researchgate.net | Confirmed via visible light-mediated synthesis and crossover experiments; transition state shows diradical character. researchgate.netchemrxiv.org |
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding the intricate details of spirocyclization reactions. These methods allow for the mapping of reaction pathways and the characterization of high-energy, transient species like transition states.
For the visible light-mediated spirocyclization yielding β-lactams, computational studies have elucidated the energy profile, showing that the reaction proceeds via a zwitterionic ground state intermediate which cyclizes through a transition state with significant open-shell singlet diradical character. researchgate.netresearchgate.net In other complex transformations, such as the palladium-catalyzed sila-spirocyclization, DFT calculations have been crucial in supporting the proposed mechanism. nih.gov These calculations can help rationalize the observed reactivity and selectivity by comparing the energy barriers of competing pathways, such as Heck cyclization versus C(sp³)–Si bond cleavage. nih.gov For instance, free energy profiles calculated at a high level of theory can identify the most stable intermediates and the rate-determining transition states, providing deep insight into the reaction mechanism. nih.gov
Chemical Transformations and Derivatization Strategies
Once the 2-methyl-2,7-diazaspiro[4.4]nonan-1-one scaffold is formed, its reactivity can be exploited to generate a diverse array of new chemical entities through modifications at various positions.
The 2,7-diazaspiro[4.4]nonane core is amenable to various chemical transformations that alter its structure and functionality. Research has shown that related 2,7-diazaspiro[4.4]nonane derivatives can undergo significant structural rearrangements under specific conditions. For example, treating 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles with concentrated hydrohalic acids leads to a rare transformation, yielding fused heterocycles like 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones. rsc.org Such reactions demonstrate the potential for complex functional group interconversions and ring system modifications, expanding the chemical space accessible from this spirocyclic starting point.
The presence of two distinct nitrogen atoms in the 2,7-diazaspiro[4.4]nonan-1-one framework—one amide nitrogen (N2) and one amine nitrogen (N7)—offers opportunities for selective derivatization. The secondary amine at the N7 position is typically more nucleophilic and readily undergoes reactions like N-alkylation or N-acylation.
In the synthesis of related spiroindolines, N-methylation of a precursor aniline (B41778) was found to be a successful strategy to improve the stability of the compound under reaction conditions, leading to significantly higher isolated yields in subsequent palladium-catalyzed spirocyclization reactions. acs.org This highlights how modification at a nitrogen atom can profoundly influence the reactivity and outcome of transformations on the spirocyclic core. The differential reactivity of the nitrogen atoms allows for orthogonal protection and functionalization strategies, enabling the stepwise construction of more complex molecules based on the diazaspiro scaffold.
| Transformation Type | Position | Reagents/Conditions | Outcome |
| Ring Transformation | Spiro Core | Concentrated Hydrohalic Acid | Rearrangement to fused furo[3,4-c]pyridines. rsc.org |
| N-Methylation | N7-Amine | Methylating Agent | Increased compound stability and improved yields in subsequent reactions. acs.org |
| N-Benzylation | N7-Amine | Benzyl (B1604629) Halide | Introduction of a benzyl group, useful as a protecting group or for modulating properties. nih.gov |
Ring-Opening and Cleavage Reactions of Spirocyclic Structures
The inherent ring strain and stereoelectronic properties of the 2,7-diazaspiro[4.4]nonan-1-one scaffold, and its derivatives, make them susceptible to a variety of ring-opening and cleavage reactions. These transformations are often triggered by acidic or basic conditions, or by the activation of functional groups attached to the spirocyclic core. Such reactions can lead to the formation of unique polycyclic or ring-expanded structures, demonstrating the synthetic utility of these spiro-lactams as precursors to more complex molecular architectures.
Research into the reactivity of diazaspiro[4.4]nonane systems has revealed that the course of the reaction is highly dependent on the substitution pattern of the spirocycle and the specific reaction conditions employed. These studies provide valuable insights into the stability of the spirocyclic framework and the potential for its transformation into other heterocyclic systems.
Acid-Mediated Transformations of 2,7-Diazaspiro[4.4]nonane Derivatives
Detailed investigations have shown that substituted 2,7-diazaspiro[4.4]nonanes can undergo profound structural rearrangements in the presence of strong acids. For instance, the treatment of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles with concentrated hydrohalic acids leads to a rare transformation. rsc.org Instead of simple hydrolysis, the spirocyclic system undergoes a cleavage and re-cyclization cascade to yield two distinct classes of fused heterocyclic products: 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. rsc.org This transformation underscores the reactivity of the diazaspiro[4.4]nonane core under harsh acidic conditions, where the spiro-junction is cleaved to facilitate the formation of thermodynamically more stable fused ring systems.
Ring System Rearrangements via Functional Group Activation
The activation of substituents on the spirocyclic frame can also initiate ring cleavage and rearrangement. In a study of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, where the core structure is closely related to the diazaspiro[4.4]nonane system, reactions with methanesulfonyl chloride (MsCl) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) were investigated. mdpi.com These reagents are commonly used to activate hydroxyl groups for nucleophilic substitution.
However, depending on the substituent at the 1-position (X = O•, H, OBn, OBz), the reaction did not yield the expected substitution products. Instead, a variety of rearranged products were formed, indicating the cleavage of the spirocyclic structure. For example, when the substituent is a nitroxide radical (X = O•), the reaction afforded a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. mdpi.com With other substituents (X = OBn, OBz), a mixture of octahydrocyclopenta[c]azepines was obtained, which are ring-expanded products resulting from the cleavage of a C-N bond within the spiro-framework. mdpi.com When the nitrogen at position 1 was unprotected (X = H), the reaction led to a perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol derivative. mdpi.com These results highlight the intricate relationship between the substitution pattern and the reactivity of the spiro-lactam core, where activation of a peripheral functional group can induce a cascade of bond-breaking and bond-forming events within the spirocycle itself.
The following table summarizes the observed ring-opening and cleavage reactions of diazaspiro[4.4]nonane and related azaspiro[4.4]nonane scaffolds.
| Starting Material | Reagents | Product(s) | Reaction Type | Reference |
| 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles | Concentrated hydrohalic acids | 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones | Acid-mediated ring cleavage and rearrangement | rsc.org |
| (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl | MsCl/NEt₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | Functional group activation followed by intramolecular cyclization and rearrangement | mdpi.com |
| (5R(S),6R(S))-1-benzyloxy-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | MsCl/NEt₃ or PPh₃/CBr₄ | Mixture of octahydrocyclopenta[c]azepines | Ring expansion via C-N bond cleavage | mdpi.com |
| (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | MsCl/NMe₃ or PPh₃/CBr₄ | Perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol | Intramolecular cyclization and rearrangement | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2,7 Diazaspiro 4.4 Nonan 1 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, their connectivity, and stereochemical relationships.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactam ring appearing at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The spiro carbon, being a quaternary center, also has a unique and identifiable resonance. The chemical shifts of the other carbon atoms in the pyrrolidine (B122466) and pyrrolidinone rings provide a complete carbon skeleton map. The analysis of NMR data from related spiro-β-lactams and diazaspiro compounds confirms these general features and aids in the assignment of complex spectra. nih.govmdpi.com
Illustrative NMR Data for a Representative Diazaspiro[4.4]nonane Derivative
Since specific experimental data for this compound is not publicly available, the following table presents typical ¹H and ¹³C NMR data for a closely related analog, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, to illustrate the expected spectral characteristics.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.25-7.35 (m, 5H) | Ar-H |
| 4.60 (s, 2H) | N-CH₂-Ph |
| 3.40 (t, J = 7.2 Hz, 2H) | -CH₂- |
| 3.10 (t, J = 7.0 Hz, 2H) | -CH₂- |
| 2.80 (s, 1H) | NH |
| 2.10-2.20 (m, 4H) | -CH₂-CH₂- |
Note: This data is for an analogous compound and serves for illustrative purposes.
X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Analysis
While NMR spectroscopy reveals the structure in solution, X-ray diffraction crystallography provides the precise solid-state conformation, including bond lengths, bond angles, and the absolute configuration in chiral molecules. mdpi.com For spirocyclic compounds like this compound, X-ray crystallography is invaluable for defining the relative orientation of the two rings and the conformation of each ring. acs.org
The crystal structure of a derivative would definitively establish the puckering of the pyrrolidine and pyrrolidinone rings, which can adopt envelope or twisted conformations. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, can be visualized, providing insights into the solid-state packing and physical properties of the compound. mdpi.com The analysis of related heterocyclic systems often reveals that the seven-membered diazepine (B8756704) rings can adopt boat or twisted-boat conformations. mdpi.com
Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 98.76 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.250 |
Note: This is hypothetical data presented to illustrate the typical parameters obtained from an X-ray diffraction study.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the determination of a unique molecular formula. nih.gov
For this compound (C₈H₁₄N₂O), the calculated monoisotopic mass is 154.1106 Da. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at an m/z value extremely close to 155.1184. The difference between the measured mass and the calculated mass for a proposed formula should be within a few parts per million (ppm), providing strong evidence for the correct molecular formula. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 155.1184 |
| [M+Na]⁺ | 177.1004 |
| [2M+H]⁺ | 309.2295 |
Complementary Spectroscopic Methods for Functional Group and Electronic Structure Characterization (e.g., IR, UV-Vis)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional valuable information about the functional groups and electronic properties of this compound derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For a this compound derivative, the most prominent absorption bands would include:
A strong, sharp absorption band for the lactam carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹.
An N-H stretching vibration for the secondary amine in the pyrrolidine ring, appearing as a medium-intensity band around 3300-3500 cm⁻¹.
C-H stretching vibrations for the methyl and methylene (B1212753) groups in the aliphatic regions, typically between 2850 and 3000 cm⁻¹.
C-N stretching vibrations, which are usually found in the fingerprint region (1000-1350 cm⁻¹).
Conformational studies of related spiro-β-lactams have effectively utilized IR spectroscopy. nih.gov
Summary of Complementary Spectroscopic Data
| Technique | Expected Absorption | Functional Group/Transition |
| IR (cm⁻¹) | 1650-1700 (strong) | Lactam C=O stretch |
| 3300-3500 (medium) | N-H stretch | |
| 2850-3000 (strong) | C-H stretch | |
| UV-Vis (nm) | ~210-230 | n → π* (Lactam) |
| <200 | π → π* (Lactam) |
Computational Chemistry and Theoretical Investigations of 2 Methyl 2,7 Diazaspiro 4.4 Nonan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one, these methods would elucidate its electronic landscape and thermodynamic stability.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations would be central to understanding the electronic properties of this compound.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals like B3LYP or those from the M06 suite, combined with basis sets such as 6-31G(d,p) or def2-TZVPP, are commonly used for organic molecules. rsc.orgmdpi.com These calculations would yield critical data, including optimized bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For instance, in studies of other lactams, FMO analysis has been used to reveal their chemical reactivity and efficiency towards specific targets. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This data is hypothetical and serves to illustrate the output of a typical DFT calculation.)
| Property | Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate energies.
For a spirocyclic system like this compound, a key property of interest is the ring strain. The spirocyclic junction, where two rings share a single carbon atom, introduces significant strain that influences the molecule's stability and reactivity. Ab initio calculations can be used to quantify this strain energy. One common approach is to use isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, allowing for the cancellation of systematic errors and providing a reliable estimate of the strain.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. researchgate.net
For this compound, the two five-membered rings (a pyrrolidine (B122466) and a lactam) can adopt various puckered conformations (e.g., envelope, twist). MD simulations would reveal the accessible conformations, the energy barriers between them, and the population of each conformational state at a given temperature. Such simulations have been successfully used to investigate the dynamics of methyl groups and conformational changes in molecules like diazepam. rsc.orgnih.gov The simulations, often performed in a solvent like water to mimic physiological conditions, would also show how the molecule interacts with its environment through hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net
Table 2: Illustrative Conformational Population from a Hypothetical MD Simulation (Note: This data is for illustrative purposes.)
| Conformer | Ring 1 (Pyrrolidine) Pucker | Ring 2 (Lactam) Pucker | Population (%) |
|---|---|---|---|
| 1 | Envelope | Envelope | 45 |
| 2 | Twist | Envelope | 30 |
| 3 | Envelope | Twist | 15 |
Reaction Pathway Analysis, Kinetic Studies, and Thermodynamics of Formation
Computational chemistry provides indispensable tools for mapping out the entire course of a chemical reaction. For this compound, this would involve studying its synthesis. The formation of spirocyclic lactams can be complex, and computational analysis can clarify the reaction mechanism, identify intermediates and transition states, and explain stereoselectivity. nih.gov
Conformational Analysis and Stereochemical Characterization through Computational Modeling
The three-dimensional structure of this compound is complex, featuring a chiral spirocenter. Computational modeling is essential for a thorough conformational analysis and for characterizing its stereochemical properties.
Computational methods can be used to systematically search the conformational space to identify all stable low-energy conformers. researchgate.net This is particularly important for flexible five-membered rings. The results of these conformational searches can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants. By comparing the calculated NMR data for different conformers with experimental spectra, the dominant conformation in solution can be identified. This combined experimental and computational approach is a powerful strategy for structural elucidation in complex spirocyclic molecules. acs.orgnih.gov Furthermore, computational studies can elucidate the origins of stereoselectivity in reactions that form spirocyclic systems, often revealing that conformational preferences in the transition state dictate the final product's configuration. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for understanding and predicting a molecule's reactivity, as it visualizes electron-rich and electron-poor regions. mdpi.comresearchgate.net
An MEP map of this compound would be generated from a DFT calculation. On this map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this molecule, these would likely be centered around the carbonyl oxygen and the lone pair of the non-lactam nitrogen. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These would be found near the hydrogen atoms attached to the nitrogen atoms. By analyzing the MEP, one can predict how the molecule will interact with other reagents, where hydrogen bonding will occur, and which sites are most reactive. dntb.gov.uawalisongo.ac.id This approach has been widely used to understand the reactivity of various organic and inorganic systems. digitellinc.com
Applications of the 2,7 Diazaspiro 4.4 Nonan 1 One Scaffold in Academic Synthesis and Chemical Research
Role as a Privileged Scaffold in Complex Organic Synthesis
The diazaspiro[4.4]nonane framework is considered a privileged scaffold in medicinal chemistry and complex organic synthesis. Chemists often utilize such rigid ring systems to reduce conformational flexibility upon binding to target proteins, which can be an entropically favorable strategy in drug design. nih.gov The inherent three-dimensionality and novel structural features of spirocycles like 2,7-diazaspiro[4.4]nonan-1-one make them frequently used in the design of enzyme inhibitors, particularly for kinases and protein-protein interaction modulators. nih.gov The defined spatial arrangement of the nitrogen atoms and the carbonyl group allows for the creation of molecules with specific vectoral orientations, crucial for targeted biological interactions.
Use in the Construction of Diverse Molecular Architectures
The 2,7-diazaspiro[4.4]nonan-1-one scaffold serves as a foundational building block for creating a wide array of more complex molecular architectures. Its functional handles—the two nitrogen atoms and the carbonyl group—can be selectively modified to append various substituents and build larger, more intricate structures. For instance, derivatives have been synthesized where the nitrogen at the 7-position is protected with a benzyl (B1604629) group, creating 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. nih.gov This modification allows for further chemical transformations on the other nitrogen. Similarly, the scaffold has been incorporated into larger molecules, such as [4-(2,7-Diazaspiro[4.4]nonane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, demonstrating its utility in constructing compounds with potential pharmaceutical applications. nih.gov The transformation of related 2,7-diazaspiro[4.4]nonane systems into fused heterocycles like furo[3,4-c]pyridines further highlights the scaffold's versatility in generating diverse chemical entities. rsc.org
Table 1: Examples of Diverse Molecular Architectures from the 2,7-Diazaspiro[4.4]nonan-1-one Scaffold
| Derivative Name | Molecular Formula | Key Structural Feature | Reference |
| 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one | C8H14N2O | Methyl group on the lactam nitrogen | chemcd.com |
| 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one | C14H18N2O | Benzyl group on the secondary amine | nih.gov |
| [4-(2,7-Diazaspiro[4.4]nonane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | C24H34N4O2 | Extended structure for potential biological targeting | nih.gov |
Development of Novel Chiral Ligands and Catalysts Based on the Spiro Skeleton
The rigid, chiral backbone of the diazaspiro[4.4]nonane skeleton is an excellent platform for the design of novel ligands for asymmetric catalysis. While specific examples for this compound are not extensively detailed in readily available literature, the broader class of spirocyclic diamines and their derivatives are well-established as effective ligands. The fixed spatial relationship between the two nitrogen atoms can chelate to a metal center, creating a well-defined chiral environment. This allows for the transfer of chirality from the ligand to the products of a catalyzed reaction, which is a critical goal in modern organic synthesis. The synthesis of related spiro-heterocyclic products via methods like phosphine-catalyzed [3+2]-cycloadditions showcases the accessibility of these chiral frameworks. uwa.edu.au
Synthesis of Natural Product Analogues and Their Core Structures (e.g., Cephalotaxine)
Spirocyclic systems are integral to the core structures of numerous natural products. While a direct synthesis of Cephalotaxine using this compound is not prominently documented, the general synthetic strategies used to create spiro-heterocycles are relevant. The construction of the spiro[pyrrolidine-3,3'-oxindole] core, for example, is a key step in the synthesis of alkaloids like spirotryprostatin A. Methodologies developed for synthesizing diazaspiro[4.4]nonanes, such as intramolecular cyclizations and cycloaddition reactions, are part of the synthetic chemist's toolbox for accessing the complex architectures found in nature. uwa.edu.au The synthesis of 2-oxa-7-azaspiro[4.4]nonane derivatives through manganese(III)-based oxidative reactions provides a pathway to related spirocyclic systems, demonstrating how these cores can be assembled. researchgate.net
Design of New Chemical Probes and Molecular Tools for Investigating Biological Systems
Chemical probes are small molecules used to study biological processes and validate drug targets. chemicalprobes.org The 2,7-diazaspiro[4.4]nonan-1-one scaffold is suitable for developing such tools due to its rigid structure and sites for functionalization. sigmaaldrich.com By attaching reporter tags (like fluorophores or biotin) or reactive groups to the scaffold, chemists can design probes for target engagement studies, cellular imaging, and protein enrichment. sigmaaldrich.com The defined three-dimensional shape can impart selectivity for a specific protein target. Public resources like the Chemical Probes Portal emphasize the need for well-characterized small molecules to ensure reliable biological data, and scaffolds like this provide a robust starting point for probe development. chemicalprobes.org
Exploration in Peptidomimetic Chemistry Due to Unique Three-Dimensional Features
Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The rigid 2,7-diazaspiro[4.4]nonan-1-one framework can be used to mimic the secondary structures of peptides, such as β-turns. The fixed distances and angles between the nitrogen atoms and carbonyl group can replicate the spatial arrangement of amino acid residues in a peptide chain. This allows for the design of molecules that can interact with protein surfaces that typically bind peptides, making the scaffold valuable for developing new therapeutic agents that modulate protein-protein interactions.
Precursor for Advanced Building Blocks and Synthons
The 2,7-diazaspiro[4.4]nonan-1-one molecule is not only a final scaffold but also a precursor for more advanced building blocks and synthons. cymitquimica.combiosynth.com Through various chemical reactions, it can be transformed into other useful intermediates. For example, related 2,7-diazaspiro[4.4]nonane diones can be converted into fused heterocyclic systems like furo[3,4-c]pyridines or octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones under specific acidic conditions. rsc.org The ability to selectively protect or functionalize the two nitrogen atoms allows it to be used in multi-step syntheses where different parts of the molecule are built out sequentially. Its use in creating dual EGFR/BRAFV600E inhibitors demonstrates its role as a foundational piece in constructing complex, biologically active molecules. nih.gov
Future Directions and Emerging Research Avenues for 2 Methyl 2,7 Diazaspiro 4.4 Nonan 1 One
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency
Current synthetic routes to spirocyclic lactams can be lengthy and often require harsh conditions or expensive reagents. A primary future objective is the development of more efficient, economical, and environmentally benign synthetic strategies. Research will likely focus on cascade or domino reactions that can construct the complex spirocyclic core in a single step from simple starting materials. researchgate.net Methodologies such as multicomponent reactions, exemplified by the Ugi four-component reaction (Ugi-4CR) used for other spiro-β-lactams, could be adapted to build the 2,7-diazaspiro[4.4]nonan-1-one framework with high atom economy. acs.org Furthermore, exploring phosphine-catalyzed [3+2]-cycloadditions represents another promising avenue for the direct synthesis of related 2-azaspiro[4.4]nonan-1-ones, a strategy that could potentially be tailored for the target compound. uwa.edu.auosti.gov
| Potential Synthetic Strategy | Description | Key Advantages | Relevant Analogs/Precursors |
| Domino Reactions | Multi-step transformations where subsequent reactions occur without isolating intermediates. | Increased efficiency, reduced waste, simplified purification. | 3-Amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles researchgate.net |
| Multicomponent Reactions | Three or more reactants combine in a single operation to form a product containing parts of all reactants. | High atom economy, combinatorial library potential, operational simplicity. | Spiro-β-lactam-pyrroloquinolines via Ugi-4CR acs.org |
| Catalytic Cycloadditions | Use of a catalyst (e.g., phosphine) to facilitate the formation of the spirocyclic ring system. | Mild reaction conditions, potential for stereocontrol. | 2-Azaspiro[4.4]nonan-1-ones uwa.edu.auosti.gov |
| Intramolecular Cyclization | Formation of the spirocyclic core through the cyclization of a linear precursor. | High control over ring formation, applicable to asymmetric synthesis. | 1-Azaspiro[4.4]nonan-1-oxyls via 1,3-dipolar cycloaddition researchgate.net |
Advanced Stereochemical Control and Diastereoselective/Enantioselective Strategies in Spirocyclic Systems
The synthesis of spiro compounds is inherently challenging due to the steric hindrance around the spirocyclic center. utrgv.edu For 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one, the presence of the methyl group introduces an additional stereocenter, making stereochemical control paramount. Future research must prioritize the development of robust diastereoselective and enantioselective synthetic methods.
Promising approaches include:
Organocatalysis: The use of small chiral organic molecules as catalysts has proven effective in generating chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess. researchgate.netresearchgate.net This strategy could be adapted to control the stereochemistry of the target compound.
Chiral Auxiliaries: Employing chiral auxiliaries derived from natural products or synthetic sources can guide the stereochemical outcome of key bond-forming reactions. ntu.edu.tw
Asymmetric Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for enantioselective transformations, including hydrogenations and C-H functionalization, which could be applied to precursors of the target molecule. researchgate.netresearchgate.net
Achieving precise control over all stereocenters is crucial, as different stereoisomers can exhibit vastly different biological activities or material properties. utrgv.edu
Integration with Flow Chemistry and High-Throughput Synthesis Techniques
To accelerate the discovery and optimization of synthetic routes, the integration of flow chemistry is a key future direction. spirochem.com Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.orgvapourtec.com For a molecule like this compound, a multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling and purification steps. researchgate.net
When combined with automated systems, flow chemistry enables high-throughput screening of reaction conditions, rapidly identifying optimal parameters for yield and selectivity. This technology will be instrumental in efficiently exploring the synthetic landscape and in the production of compound libraries for further research. spirochem.com
Exploration of New Reactivity Patterns and Unconventional Derivatization Pathways
Beyond the synthesis of the core scaffold, future research will delve into the reactivity of the this compound molecule. This includes exploring unconventional derivatization pathways to functionalize the scaffold at various positions. Investigations into the transformation of related 2,7-diazaspiro[4.4]nonanes have shown they can be rearranged into other fused heterocyclic systems, such as furo[3,4-c]pyridines, under acidic conditions. rsc.org Similar reactivity studies on the target compound could unveil novel molecular frameworks.
Furthermore, post-synthesis modification through late-stage functionalization will be a critical area of focus. Techniques that allow for the selective introduction of chemical groups onto the pre-formed spirocyclic core will enable the rapid generation of diverse analogs.
Synergistic Approaches: Combining Experimental and Computational Research for Deeper Insights
The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for advancing research. Density Functional Theory (DFT) calculations, for instance, can provide profound insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.netnih.gov For the synthesis of this compound, computational modeling can be used to:
Predict the feasibility of proposed synthetic routes.
Understand the factors governing diastereoselectivity and enantioselectivity.
Guide the design of more effective catalysts and chiral auxiliaries.
Elucidate the electronic and conformational properties of the molecule and its derivatives.
This integrated approach can significantly reduce the number of experiments required, saving time and resources while leading to a more fundamental understanding of the chemical system.
Expansion of the Spiro Lactam Library for Diverse Research Applications
The ultimate goal of developing efficient and versatile synthetic methodologies is to enable the creation of a diverse library of compounds based on the this compound scaffold. Spirocyclic lactams are recognized as privileged structures in medicinal chemistry due to their rigid conformation and three-dimensional complexity, which can lead to high-affinity interactions with biological targets. rsc.org
By systematically varying the substituents on the nitrogen atoms and the pyrrolidine (B122466) rings, a library of analogs can be generated. These libraries can then be screened in a wide range of applications, from drug discovery programs targeting protein-protein interactions to the development of new functional materials and chiral ligands for catalysis. nih.gov The ability to rapidly synthesize a diverse set of these complex molecules will be a key enabler for future discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
